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Compound of Interest

Compound Name: N-(4-Bromophenyl)picolinamide

Cat. No.: B182017

An Application Note for the Comprehensive Characterization of N-(4-
Bromophenyl)picolinamide

Abstract

This document provides a comprehensive guide with detailed protocols for the analytical
characterization of N-(4-Bromophenyl)picolinamide (CAS No: 14547-73-0). As a key
intermediate and building block in medicinal chemistry and materials science, rigorous
verification of its identity, purity, and stability is paramount. This application note is designed for
researchers, quality control analysts, and drug development professionals, offering a suite of
validated techniques including chromatography, spectroscopy, and thermal analysis. The
methodologies are presented with an emphasis on the scientific rationale behind procedural
choices to ensure robust and reproducible results.

Introduction and Physicochemical Profile

N-(4-Bromophenyl)picolinamide, with the molecular formula C12H9BrN:z0O, is an amide
derivative of picolinic acid.[1][2] Its structure, featuring a pyridine ring linked to a brominated
phenyl group via an amide bond, makes it a valuable scaffold in the synthesis of
pharmacologically active compounds.[3] The precise characterization of this molecule is the
foundational step for any subsequent research or development, ensuring that downstream
results are based on a well-defined starting material.

A summary of its key physicochemical properties is provided below.
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Property Value Source
CAS Number 14547-73-0 [1]12]
Molecular Formula C12H9BrN20 [1]
Molecular Weight 277.12 g/mol [2][4]
Appearance White to yellow solid [5]
Boiling Point 311°C (Predicted) [1]
Storage 2-8°C, Sealed in dry conditions  [1][5]

Chromatographic Analysis for Purity and
Quantification

Chromatographic methods are essential for separating the primary compound from synthesis-
related impurities, byproducts, or degradants. High-Performance Liquid Chromatography
(HPLC) is the principal technique for purity assessment due to its high resolution and
sensitivity.

Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC)

Principle & Rationale RP-HPLC separates compounds based on their hydrophobicity. A
nonpolar stationary phase (like C18) is used with a polar mobile phase. N-(4-
Bromophenyl)picolinamide, being a moderately polar molecule, will partition between these
two phases. By using a gradient elution, where the organic content of the mobile phase is
increased over time, we can effectively separate the main analyte from both more polar and
less polar impurities. This approach ensures high selectivity and robust quantification.[6][7]

Experimental Protocol
e Apparatus & Materials:

o HPLC system with UV-Vis or Photodiode Array (PDA) detector.
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o Data acquisition software (e.g., Empower).

o C18 Column (e.g., 250 mm x 4.6 mm, 5 pum particle size).

o Acetonitrile (HPLC Grade).

o Water (HPLC Grade).

o Trifluoroacetic Acid (TFA) or Formic Acid (for pH adjustment).

o N-(4-Bromophenyl)picolinamide reference standard and sample.

» Reagent Preparation:

o Mobile Phase A: 0.1% TFA in Water.

o Mobile Phase B: 0.1% TFA in Acetonitrile.

o Diluent: 50:50 (v/v) Acetonitrile:Water.

e Sample Preparation:

o Standard Solution (0.1 mg/mL): Accurately weigh ~10 mg of the reference standard into a
100 mL volumetric flask. Dissolve and dilute to volume with the diluent.

o Sample Solution (0.1 mg/mL): Prepare the sample in the same manner as the standard.

o Filter all solutions through a 0.45 um syringe filter prior to injection.

o Chromatographic Conditions:
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Parameter Condition

Column C18, 250 mm x 4.6 mm, 5 um

Mobile Phase Gradient of A (0.1% TFA in Water) and B (0.1%
TFA in Acetonitrile)

Gradient Program Time (min)

0

20

25

26

30

Flow Rate 1.0 mL/min

Column Temperature 30°C

Detection Wavelength 254 nm (or as determined by UV scan)

Injection Volume 10 pL

Data Interpretation The purity is calculated based on the area percent of the main peak relative
to the total area of all peaks in the chromatogram. The retention time of the analyte peak in the
sample chromatogram should match that of the reference standard. The use of a PDA detector
allows for peak purity analysis by comparing UV spectra across the peak, further ensuring co-
elution of impurities is not occurring.[8]

Workflow Visualization
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Caption: Workflow for RP-HPLC Purity Analysis.

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide orthogonal data to confirm the chemical structure and
identity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Rationale NMR spectroscopy is the most powerful tool for unambiguous structural
determination. *H NMR provides information on the number, environment, and connectivity of
protons, while 33C NMR identifies all unique carbon atoms in the molecule. For N-(4-
Bromophenyl)picolinamide, NMR will confirm the substitution patterns on both the pyridine
and phenyl rings and verify the presence of the amide linkage.[9][10]

Experimental Protocol

e Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform
(CDCIs) or deuterated dimethyl sulfoxide (DMSO-ds). Add a small amount of
tetramethylsilane (TMS) as an internal standard (O ppm).

e Instrumentation:
o NMR Spectrometer (e.g., 400 MHz or higher).

o Acquire 'H NMR, 13C NMR, and optionally 2D spectra like COSY and HSQC for full
assignment.

Expected Spectral Data (in CDCIz) The exact chemical shifts () may vary slightly, but the
expected regions and multiplicities are key identifiers.[9][11]
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Nucleus Expected & (ppm) Multiplicity Assighment
1H NMR ~10.0 Singlet (broad) Amide N-H
~8.6 Doublet Pyridine H (position 6)
~8.3 Doublet Pyridine H (position 3)
~7.9 Triplet Pyridine H (position 4)

Phenyl H (ortho to
~7.7 Doublet

NH)
~7.5 Doublet Phenyl H (ortho to Br)
~7.4 Triplet Pyridine H (position 5)
13C NMR ~162 Singlet Amide C=0
~150 Singlet Pyridine C (position 2)
~148 Singlet Pyridine C (position 6)
~138 Singlet Pyridine C (position 4)
~137 Singlet Phenyl C-NH

_ Phenyl C-H (ortho to

~132 Singlet

Br)
~126 Singlet Pyridine C (position 5)
~122 Singlet Pyridine C (position 3)

_ Phenyl C-H (ortho to

~121 Singlet

NH)
~117 Singlet Phenyl C-Br

Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle & Rationale FT-IR spectroscopy identifies characteristic functional groups within the
molecule by measuring the absorption of infrared radiation at specific frequencies
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corresponding to bond vibrations. It is a rapid and reliable method to confirm the presence of
the key amide group (C=0 and N-H bonds) and aromatic rings.[12][13]

Experimental Protocol

e Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of sample
with ~100 mg of dry KBr powder and pressing it into a thin disk. Alternatively, use an
Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid powder.

o Data Acquisition: Collect the spectrum over a range of 4000-400 cm™1.

Expected Absorption Bands

Wavenumber (cm~12) Vibration Type Functional Group
~3300 N-H Stretch Amide

~3100-3000 C-H Stretch Aromatic

~1680 C=0 Stretch (Amide I) Amide

~1590 C=C stretch Aromatic Rings
~1530 N-H Bend (Amide II) Amide

~1100-1000 C-Br Stretch Aryl Halide

Mass Spectrometry (MS)

Principle & Rationale Mass spectrometry provides the exact molecular weight of the compound
and offers structural information through its fragmentation pattern. This technique confirms the
elemental composition and serves as an orthogonal identity test. Electrospray ionization (ESI)
is suitable for this moderately polar molecule, typically yielding the protonated molecular ion
[M+H]*.[14][15]

Experimental Protocol

o Sample Preparation: Prepare a dilute solution of the sample (~10 pug/mL) in a suitable
solvent like methanol or acetonitrile.
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e Instrumentation: Use a mass spectrometer with an ESI source, coupled to an HPLC (LC-MS)

or infused directly.

» Data Acquisition: Acquire data in positive ion mode. For high-resolution mass spectrometry
(HRMS), an Orbitrap or TOF analyzer can provide the exact mass, allowing for molecular

formula confirmation.
Expected Results

e Molecular lon: The isotopic pattern for the [M+H]* ion will show two major peaks of nearly
equal intensity separated by 2 m/z units, which is the characteristic signature of a single

bromine atom (7°Br and 81Br isotopes).
o Expected m/z for C12H107°BrN20"*: 277.00
o Expected m/z for C12H1081BrN20"*: 279.00

o Fragmentation: Key fragments may arise from the cleavage of the amide bond, providing
further structural confirmation.[16]

Workflow Visualization
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Caption: Workflow for Spectroscopic Identification.

Thermal Analysis

Principle & Rationale Thermal analysis techniques like Differential Scanning Calorimetry (DSC)
and Thermogravimetric Analysis (TGA) are used to characterize the physical properties of the
material, such as its melting point, thermal stability, and decomposition profile. This information
Is critical for determining appropriate storage and handling conditions.[17][18]

Experimental Protocol

e Instrumentation: Use a simultaneous TGA/DSC instrument or separate units.
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o Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan.
* TGA Method:

o Atmosphere: Nitrogen, flow rate of 50 mL/min.

o Heating Rate: 10 °C/min.

o Temperature Range: 30 °C to 600 °C.
» DSC Method:

o Atmosphere: Nitrogen, flow rate of 50 mL/min.

o Heating Rate: 10 °C/min.

o Temperature Program: Heat from 30 °C to a temperature above the melting point (e.g.,
200 °C).

Data Interpretation

e DSC: The DSC thermogram will show an endothermic peak corresponding to the melting
point (Tm) of the crystalline solid. The onset of this peak is typically reported as the melting
point. The presence of multiple peaks could indicate polymorphism or impurities.[19][20]

e TGA: The TGA curve plots weight loss versus temperature. For a pure, stable compound,
there should be no significant weight loss until the onset of thermal decomposition. The
temperature at which significant weight loss begins (Ts) is a measure of its thermal stability.
[21]

Conclusion

The combination of chromatographic, spectroscopic, and thermal analyses provides a
comprehensive and robust characterization of N-(4-Bromophenyl)picolinamide. By following
the detailed protocols in this application note, researchers and analysts can confidently verify
the identity, purity, and stability of this important chemical entity. The application of these
orthogonal techniques ensures the quality and reliability of the material for its intended use in
research and development.

© 2025 BenchChem. All rights reserved. 10/14 Tech Support


https://www.researchgate.net/figure/a-DSC-heating-runs-of-picolinamide-crystallised-from-solvents-1-From-ethanol-m_fig14_290974077
https://www.researchgate.net/figure/DSC-a-and-TG-b-curves-for-the-thermal-decomposition-of-N-iso-propyl-o-nitrophenyl_fig1_242109757
https://www.researchgate.net/figure/TGA-and-DSC-curves-of-polyimide-4d-with-a-heating-rate-of-20-C-min_fig13_271658948
https://www.benchchem.com/product/b182017?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

References
N-(4-bromophenyl)picolinamide, Cas 14547-73-0. (n.d.). LookChem.

e Supporting Information. (n.d.). The Royal Society of Chemistry.

e N-(1-(4-Bromophenyl)ethyl)picolinamide. (n.d.). Hoffman Fine Chemicals.

e 4-Bromopicolinamide. (n.d.). PubChem.

e 1H NMR. (n.d.). The Royal Society of Chemistry.

e N-(4-Bromophenyl)picolinamide. (n.d.). Sunway Pharm Ltd.

o Pandit, S. B., et al. (2024). Chromatographic Assurance: Validating Analytical Methods for
Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5h-Cyclopenta[D]Pyrimidin-4-Amine Using
Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4).

o Chemical Properties of Acetamide, N-(4-bromophenyl)- (CAS 103-88-8). (n.d.). Cheméo.

e Naredla, S. T., et al. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC
METHODS OF ANALYSIS (TGA, DTA, DSC). Indo American Journal of Pharmaceutical
Sciences.

e Appendix I. (n.d.). University of Granada.

e Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-
methoxyphenyl)picolinamide. (2024). National Institutes of Health (NIH).

e Saeed, S., et al. (2010). Synthesis, spectroscopic characterization, mass spectrometry, and
crystal structure of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. ResearchGate.

e DSC heating runs of picolinamide crystallised from solvents. (n.d.). ResearchGate.

e FT-IR spectrum of N-(4-bromophenyl)-N-cyano-4-methylbenzenesulfonamide. (n.d.).
ResearchGate.

o Thermal parameters received from thermogravimetric analysis (TGA) and differential
scanning calorimetry (DSC). (n.d.). ResearchGate.

e Rajamani, P., & Sundaraganesan, N. (2019). SYNTHESIS, DFT, SPECTROSCOPIC
CHARACTERISATION (FT-IR, FT-RAMAN, NMR AND UV-VISIBLE) AND MOLECULAR
DOCKING INVESTIGATION OF 3-(4-BROMOPHENYL)-1-(THIOPHEN-2-YL) PROP-2-EN-1
ONE. Asian Journal of Pharmaceutical and Clinical Research.

o Acetamide, N-(4-bromophenyl)-. (n.d.). NIST WebBook.

o Acetamide, N-(4-bromophenyl)-. (n.d.). NIST WebBook.

e Propanamide, N-(4-bromophenyl)-3-phenyl-. (n.d.). NIST WebBook.

e Quantification Of (4-Bromophenyl) {Pyridine-2-YI} Acetonitrile Impurity (4-BPPA) By HPLC In
Bromopheniramine Maleate Active Pharmaceutical Ingredient. (n.d.). IOSR Journal.

o ECNI GC-MS analysis of picolinic and quinolinic acids and their amides in human plasma,
CSF, and brain tissue. (2001). PubMed.

e Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and
pharmaceutical composition comprising the same. (n.d.). Google Patents.

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/product/b182017?utm_src=pdf-body
https://www.benchchem.com/product/b182017?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b182017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Process for the preparation of 4-bromophenyl derivatives. (n.d.). Google Patents.
Comprehensive Investigation of Organic Micro-pollutants in Waters by Gas and Liquid
Chromatography Coupled to QTOF MS. (2016). Eawag.

Mass fragmentation pattern of N-{[(4-bromophenyl)amino]carbonothioyl}benzamide. (n.d.).
ResearchGate.

Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as
potential antitumor agents. (2012). PubMed.

Process for synthesis of picolinamides. (n.d.). Google Patents.

Gas chromatography — Mass spectrometry (GC-MS) profiling reveals newly described
bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. (2019). PubMed Central.
The targeted analysis of New Psychoactive Substances in oral fluid through
chromatographic-spectrometric methods. (n.d.). I.R.I.S..

Development and Validation of an HPLC Method for the Quantitative Analysis of
Bromophenolic Compounds in the Red Alga Vertebrata lanosa. (2021). ResearchGate.

TGA and DSC curves of polyimide 4d with a heating rate of 20 °C/min. (n.d.). ResearchGate.
DSC (a) and TG (b) curves for the thermal decomposition of... (n.d.). ResearchGate.
Quantum Computational, Spectroscopic and Molecular Docking Studies on N-(4-
Hydroxyphenyl)picolinamide. (2021). ResearchGate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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